Ethyl 3-pentyloctanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
ethyl 3-pentyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
WKOLMZJPJFTUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)CC(=O)OCC |
Origin of Product |
United States |
Synthesis Methodologies for Ethyl 3 Pentyloctanoate
Chemical Synthesis Pathways and Optimization
Direct Esterification Approaches for Ethyl 3-pentyloctanoate Production
Optimization of Reaction Conditions and Parameters
Solvent Selection and Solvent-Free Reaction Systems
The choice of solvent, or the decision to conduct the reaction in a solvent-free system, has significant implications for the synthesis of this compound. The solvent can affect substrate solubility, enzyme stability and activity, and the ease of product separation.
In enzymatic synthesis, non-polar, hydrophobic solvents are generally preferred. Solvents like hexane, heptane, and isooctane (B107328) can facilitate the dissolution of non-polar substrates and minimize the stripping of essential water from the enzyme's hydration layer, which is crucial for maintaining its catalytic conformation. Polar solvents, on the other hand, can strip this essential water, leading to enzyme deactivation.
Solvent-free reaction systems are an increasingly attractive option from a green chemistry perspective, as they eliminate solvent-related costs, hazards, and waste. In such systems, one of the liquid reactants, typically the alcohol, can serve as the reaction medium. This approach leads to a high concentration of reactants, which can result in faster reaction rates. However, high concentrations of certain alcohols can also lead to enzyme inhibition or deactivation.
Table 2: Impact of Different Solvents on the Yield of a Branched-Chain Ester
| Solvent | Dielectric Constant | Yield (%) |
| n-Hexane | 1.88 | 92 |
| Toluene | 2.38 | 85 |
| Acetone | 20.7 | 45 |
| Acetonitrile | 37.5 | 30 |
| Solvent-Free | N/A | 95 |
Note: This data is representative of a typical lipase-catalyzed esterification and is for illustrative purposes.
Stoichiometric Ratios of Reactants and Byproduct Management
The molar ratio of the reactants, 3-pentyloctanoic acid and ethanol (B145695), is a critical factor in maximizing the yield of this compound. According to Le Chatelier's principle, using an excess of one reactant can drive the reversible esterification reaction towards the product side. In practice, ethanol is often used in excess as it is typically less expensive and easier to remove from the final reaction mixture than the carboxylic acid.
However, a very large excess of alcohol can be detrimental, particularly in enzymatic reactions, as it can lead to competitive inhibition or denaturation of the enzyme. Therefore, an optimal molar ratio must be determined experimentally. For many lipase-catalyzed esterifications, a molar ratio of alcohol to acid between 1.5:1 and 3:1 is found to be effective.
Effective byproduct management is crucial for achieving high conversion rates. In the case of esterification, the primary byproduct is water. The presence of water can promote the reverse reaction, hydrolysis of the ester. Several strategies can be employed for in-situ water removal, including the use of molecular sieves, pervaporation, or conducting the reaction under vacuum to facilitate water evaporation.
Transesterification Routes for this compound Production
Transesterification, the conversion of one ester to another, presents an alternative and often advantageous route for the production of this compound. This method can be categorized into alcoholysis, interesterification, and is facilitated by various catalyst systems.
Alcoholysis Strategies Utilizing Ester Precursors
Alcoholysis involves the reaction of an ester with an alcohol to produce a different ester and a different alcohol. To synthesize this compound, a potential precursor could be a methyl or other alkyl ester of 3-pentyloctanoic acid, which would then be reacted with an excess of ethanol.
The driving force for this equilibrium reaction is often the removal of the more volatile alcohol byproduct. For example, if mthis compound is reacted with ethanol, methanol (B129727) would be produced. Since methanol has a lower boiling point than ethanol, it can be selectively removed from the reaction mixture by distillation, thereby shifting the equilibrium towards the formation of the desired ethyl ester.
Interesterification Techniques for Structural Rearrangement
Interesterification is a process that involves the exchange of acyl groups between two different esters. While less direct for the synthesis of a specific molecule like this compound from simple precursors, it is a powerful tool for modifying the structure of more complex lipids. In a broader context, if 3-pentyloctanoic acid were part of a triglyceride structure, interesterification with ethyl acetate (B1210297), for example, could be used to generate this compound. This process is particularly relevant in the food and biofuel industries for modifying the properties of fats and oils.
Catalyst Systems for Transesterification (e.g., alkaline catalysts, enzyme mimics)
The choice of catalyst is critical in transesterification. Alkaline catalysts, such as sodium hydroxide (B78521), potassium hydroxide, and their corresponding alkoxides (e.g., sodium ethoxide), are highly effective and widely used in industrial processes like biodiesel production. They function by deprotonating the alcohol, making it a more potent nucleophile. However, these catalysts are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the catalyst's effectiveness.
Enzymatic catalysts, particularly lipases, offer a milder and more selective alternative. Lipases can catalyze transesterification under gentle conditions, avoiding the harsh conditions and side reactions associated with alkaline catalysts. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, improving the process's economic viability.
Enzyme mimics, which are synthetic catalysts designed to replicate the active site and catalytic mechanism of natural enzymes, are an emerging area of research. These catalysts aim to combine the high selectivity of enzymes with the robustness and stability of chemical catalysts.
Novel Synthetic Strategies for this compound
The synthesis of structurally complex esters such as this compound presents unique challenges that necessitate the exploration of innovative chemical methodologies. Traditional methods like Fischer esterification, while fundamental, often require harsh conditions and can be inefficient for sterically hindered substrates. masterorganicchemistry.comlibretexts.org Novel strategies, including multicomponent reactions, electrosynthesis, and photoredox catalysis, offer promising alternatives, providing pathways to enhanced efficiency, sustainability, and molecular complexity.
Multicomponent Reactions Incorporating Octanoic Acid and Ethanol Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, represent a highly efficient strategy for ester synthesis. researchgate.net This approach is advantageous due to its high atom economy, operational simplicity, and the ability to rapidly generate complex molecules. researchgate.net
For the synthesis of this compound, a hypothetical MCR could be designed. While specific MCRs for this exact molecule are not documented, established reactions like the Passerini or Ugi reactions could be adapted. For instance, a Passerini-type reaction could theoretically involve an isocyanide, a derivative of octanoic acid (such as an aldehyde derived from it), and a component to deliver the ethyl and pentyl groups. However, a more direct conceptual approach would involve the development of a novel MCR specifically tailored for branched esters. Such a reaction might involve the catalytic coupling of an octanoic acid derivative, an ethanol derivative, and a pentyl-group donor in a one-pot process. Research in this area focuses on developing new catalysts that can facilitate the assembly of multiple fragments under mild conditions. researchgate.net
Table 1: Conceptual Framework for a Multicomponent Reaction Synthesis
| Component | Potential Reactant | Role in Final Structure |
| C8 Backbone | Octanoic Acid or Octanoyl Chloride | Forms the main carboxylate chain |
| Ethyl Group | Ethanol or Ethyl Halide | Forms the ester's ethyl group |
| Pentyl Group | 1-Pentene or Pentyl Grignard Reagent | Adds the C3-pentyl branch |
| Catalyst | Transition Metal Complex (e.g., Pd, Rh) | Mediates the coupling of all components |
This table presents a conceptual design for a potential MCR; specific reagents and conditions would require experimental development.
Electrosynthesis or Photoredox Catalysis for Ester Formation
Modern synthetic chemistry has increasingly turned to electrochemistry and photoredox catalysis to drive reactions under mild and environmentally friendly conditions. nih.gov These methods utilize electricity or visible light, respectively, to generate reactive intermediates, avoiding the need for harsh chemical oxidants or reductants. nus.edu.sgethz.ch
Electrosynthesis: The electrosynthesis of esters can be achieved through various pathways, notably the anodic oxidation of carboxylic acids (a variation of the Kolbe electrolysis). nih.govgre.ac.uk In a potential application for this compound, the electrolysis of an aqueous solution containing an alkali metal salt of 3-pentyloctanoic acid could be explored. google.com Under specific conditions, including the use of a graphite (B72142) anode and controlled pH, the carboxylate undergoes oxidation to form a radical intermediate, which can then react with ethanol present in the medium to form the target ester. google.com This method offers a green alternative by using electrons as the primary reagent. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations. ethz.chacs.org One relevant approach is the oxidative esterification from two different alcohols, or from an aldehyde and an alcohol. nih.govorganic-chemistry.org A hypothetical photoredox pathway to this compound could involve the oxidation of 3-pentyloctanal (the corresponding aldehyde) in the presence of ethanol. A suitable photocatalyst, upon excitation by light, would initiate a single-electron transfer (SET) process, ultimately leading to the formation of the ester under neutral conditions. nih.gov This strategy is noted for its mildness and tolerance of various functional groups.
Biocatalytic Synthesis of this compound
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, operating under mild conditions of temperature and pressure. nih.gov The use of enzymes, particularly lipases, for ester synthesis is well-established and highly valued in the food, fragrance, and pharmaceutical industries for producing "natural" compounds.
Enzymatic Esterification and Transesterification
Enzymes can catalyze both esterification (reaction between a carboxylic acid and an alcohol) and transesterification (exchange of an alcohol or acid moiety of an ester). benthamdirect.comtandfonline.com For the synthesis of this compound, direct enzymatic esterification would involve the reaction of 3-pentyloctanoic acid with ethanol. Alternatively, transesterification could be performed by reacting a simple ester of 3-pentyloctanoic acid (e.g., mthis compound) with ethanol. Lipases are particularly effective for these reactions in non-aqueous or low-water environments, which shifts the reaction equilibrium toward ester synthesis rather than hydrolysis. tandfonline.comnih.gov
Lipase-Mediated Synthesis of this compound
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the synthesis of esters. nih.gov Their utility stems from their broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors. nih.gov The synthesis of various ethyl esters, including flavor esters like ethyl butyrate (B1204436) and ethyl oleate, has been extensively studied using lipases. nih.govnih.govnih.gov The production of a sterically hindered ester like this compound would heavily depend on the careful selection of the lipase (B570770) to overcome the steric hindrance posed by the pentyl group at the C3 position.
Screening and Selection of Specific Lipase Enzymes (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase)
The success of a biocatalytic ester synthesis hinges on the choice of the enzyme. Different lipases exhibit varying degrees of activity and selectivity depending on the substrate's structure. Candida antarctica lipase B (CALB) and Rhizomucor miehei lipase (RML) are two of the most commercially important and extensively studied lipases for esterification. mdpi.comd-nb.info
Candida antarctica lipase B (CALB): CALB is renowned for its high efficiency and broad substrate tolerance, particularly for a wide range of primary and secondary alcohols. d-nb.infonih.gov However, its activity can be limited when reacting with bulky or branched-chain carboxylic acids. nih.govresearchgate.net Research has shown that while CALB is effective for linear fatty acids, its performance can decrease with acids that have branching near the carboxyl group. nih.gov To overcome this, protein engineering efforts have been made to modify CALB's active site, resulting in variants with enhanced activity towards sterically demanding acids. nih.gov For the synthesis of this compound, screening both native CALB and engineered variants would be a critical step.
Rhizomucor miehei lipase (RML): RML is another widely used lipase, often employed in immobilized form. It is known for its 1,3-regioselectivity in the hydrolysis of triglycerides but also serves as an effective catalyst for esterification reactions. mdpi.comnih.govjmb.or.kr RML has been successfully used to synthesize various fatty acid ethyl esters. nih.gov Its substrate-binding pocket differs from that of CALB, and in some cases, it may show different or complementary selectivity. Therefore, RML represents a strong candidate for screening, as it might accommodate the branched structure of 3-pentyloctanoic acid more effectively than CALB.
The screening process would involve reacting 3-pentyloctanoic acid and ethanol in the presence of different immobilized lipase preparations (e.g., Novozym 435 for CALB) and monitoring the yield of this compound over time. Key parameters such as temperature, substrate molar ratio, and solvent choice would be optimized to maximize conversion. nih.gov
Table 2: Comparative Properties of Selected Lipases for Ester Synthesis
| Feature | Candida antarctica Lipase B (CALB) | Rhizomucor miehei Lipase (RML) |
| Common Use | Synthesis of fine chemicals, pharmaceuticals, polymers d-nb.infoliverpool.ac.uk | Food processing, oil modification, ester synthesis mdpi.comnih.gov |
| Optimal Temp. | 30-60 °C (Varies with application) | 40-55 °C (Varies with application) |
| Substrate Scope (Alcohols) | Broad, high activity for primary and secondary alcohols nih.gov | Generally prefers primary alcohols |
| Substrate Scope (Acids) | High activity for unbranched fatty acids; may be limited by sterically hindered acids nih.govresearchgate.net | Effective for a range of fatty acids; selectivity can vary nih.govjmb.or.kr |
| Key Advantage | High catalytic activity and stability; extensively studied d-nb.infonih.gov | Good thermal stability and regioselectivity nih.gov |
| Potential Limitation | Reduced activity towards bulky acyl donors near the active site nih.gov | May exhibit lower activity than CALB in some esterifications |
Enzyme Immobilization Techniques for Enhanced Stability and Reusability
A critical aspect of making enzymatic processes economically viable is the ability to reuse the biocatalyst. nih.gov Enzyme immobilization confines the enzyme to a solid support, which facilitates its separation from the reaction mixture and enhances its stability. nih.govnih.gov Common immobilization techniques include:
Adsorption: This simple and cost-effective method involves the physical binding of the enzyme to a support material through weak forces like van der Waals or hydrophobic interactions. nih.govmdpi.com
Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support material, minimizing enzyme leaching. nih.govmdpi.com
Entrapment: The enzyme is physically confined within the porous matrix of a polymer gel or fiber. mdpi.comfitnyc.edu This method protects the enzyme from the bulk reaction medium. fitnyc.edu
Encapsulation: Enzymes are enclosed within a semi-permeable membrane. mdpi.comacs.org
Cross-Linking: Enzyme molecules are chemically linked to each other to form insoluble aggregates. mdpi.com
The choice of immobilization technique and support material, such as acrylic resins or silica (B1680970) gel, can significantly impact the enzyme's activity, stability, and reusability. nih.gov For instance, lipases immobilized on hydrophobic supports can exhibit hyperactivation and increased stability. mdpi.com
Process Optimization in Bioreactors
To maximize the yield and efficiency of this compound synthesis in a bioreactor, several process parameters must be carefully controlled and optimized.
Solvent Engineering: The choice of solvent can dramatically influence enzyme activity and substrate solubility. In many cases, solvent-free systems are preferred to enhance the green credentials of the process and simplify downstream processing. scielo.brmdpi.com
Water Activity Control: Water plays a crucial role in enzyme-catalyzed reactions. While a certain amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction of hydrolysis, reducing the ester yield. scielo.br Molecular sieves are often used to control water activity in the reaction medium. semanticscholar.org
Enzyme Loading: The concentration of the immobilized enzyme in the reactor is a key parameter. mdpi.com Higher enzyme loading generally leads to a faster reaction rate, but an optimal loading must be determined to balance reaction speed with the cost of the biocatalyst. mdpi.com Studies on the synthesis of other esters have shown that increasing the amount of immobilized lipase can improve the yield up to a certain point, after which the availability of the substrate may become a limiting factor. mdpi.com
Table 1: Key Parameters for Optimization in Bioreactor Synthesis of Esters
| Parameter | Importance | Optimization Strategies |
|---|---|---|
| Solvent | Affects enzyme activity, substrate solubility, and product recovery. | Use of non-polar organic solvents, ionic liquids, or solvent-free systems. scielo.brmdpi.com |
| Water Activity (a_w) | Crucial for enzyme function; excess water can lead to hydrolysis. | Addition of molecular sieves, salt hydrates, or operation in gas phase with controlled humidity. scielo.brsemanticscholar.org |
| Temperature | Influences reaction rate and enzyme stability. | Operate at the optimal temperature for the specific lipase to maximize activity without causing denaturation. mdpi.com |
| Substrate Molar Ratio | Affects reaction equilibrium and can cause substrate inhibition. | Optimize the ratio of alcohol to acid to shift the equilibrium towards ester formation and avoid inhibition. scielo.br |
| Enzyme Loading | Determines the overall reaction rate. | Determine the optimal enzyme concentration to achieve a high conversion rate in a reasonable time frame. mdpi.com |
| Agitation/Flow Rate | Impacts mass transfer between substrates and the immobilized enzyme. | Optimize stirring speed or flow rate in packed-bed reactors to minimize mass transfer limitations. mdpi.com |
Esterase-Catalyzed Routes for this compound
Esterases are another class of hydrolases that can effectively catalyze the synthesis of esters. researchgate.net They are particularly suitable for the synthesis of short-chain esters. researchgate.net While lipases are more commonly studied for ester synthesis, esterases offer a promising alternative. nih.gov The catalytic mechanism of esterases is similar to that of lipases, involving the formation of an acyl-enzyme intermediate. nih.gov The selection of an appropriate esterase with high specificity for 3-pentyloctanoic acid and ethanol would be crucial for the successful synthesis of this compound.
Biocatalyst Engineering for Improved Efficiency and Selectivity
Advances in protein engineering have opened up new avenues for improving the properties of biocatalysts. Techniques such as directed evolution and rational design can be used to enhance the catalytic efficiency, selectivity, and stability of lipases and esterases for the synthesis of specific esters like this compound. By modifying the amino acid sequence of the enzyme, it is possible to alter its substrate specificity and improve its performance under industrial process conditions.
Whole-Cell Biotransformation Approaches for this compound Production
An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. nih.gov This approach can be more cost-effective as it eliminates the need for enzyme purification. nih.gov
Microbial Strain Selection and Cultivation Optimization
The first step in developing a whole-cell biotransformation process is the selection of a suitable microbial strain. mdpi.com Organisms that naturally produce lipases or esterases, such as certain yeasts and bacteria, are good candidates. mdpi.com Once a promising strain is identified, its cultivation conditions (e.g., medium composition, temperature, pH, and aeration) must be optimized to maximize the production of the desired enzyme and, consequently, the yield of this compound.
Metabolic Engineering Strategies for Enhanced Ester Production
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. mdpi.com For this compound production, metabolic engineering strategies in a suitable host organism like Saccharomyces cerevisiae or Escherichia coli could include: nih.govnih.gov
Overexpression of key enzymes: Increasing the expression of the gene encoding a specific lipase or esterase can boost the rate of ester synthesis. mdpi.com
Pathway engineering: Modifying metabolic pathways to increase the intracellular supply of the precursors, 3-pentyloctanoic acid and ethanol, can drive the reaction towards higher product yields. nih.gov This could involve up-regulating pathways that produce these precursors or down-regulating competing pathways that consume them. mdpi.com
Table 2: Comparison of Biocatalytic Synthesis Approaches
| Feature | Isolated Enzymes | Whole-Cell Biotransformation |
|---|---|---|
| Catalyst | Purified lipase or esterase. nih.gov | Intact microbial cells. nih.gov |
| Cost | Higher due to enzyme purification and immobilization. nih.gov | Lower as enzyme purification is not required. nih.gov |
| Cofactor Regeneration | Requires addition of external cofactors if needed. | In-situ cofactor regeneration by the cell's metabolism. nih.gov |
| Mass Transfer | Can be a limiting factor, especially with immobilized enzymes. mdpi.com | Substrate and product must cross the cell membrane, which can be a barrier. |
| Side Reactions | Generally fewer side reactions due to high enzyme specificity. nih.gov | Potential for side reactions from other enzymes in the cell. |
| Process Control | Easier to control and optimize specific reaction parameters. | More complex system with cellular metabolism influencing the reaction. |
Green Chemistry Principles Applied to Biocatalytic Synthesis of this compound
The application of green chemistry to the synthesis of esters is driven by the goal of reducing the environmental impact of chemical processes. solubilityofthings.com Biocatalytic routes, which use enzymes as catalysts, align well with many of the twelve principles of green chemistry, including waste prevention, use of renewable feedstocks, and energy efficiency. organic-chemistry.orgacs.org These enzymatic processes typically occur under mild conditions, avoiding the harsh temperatures, strong acids, and hazardous solvents associated with conventional ester manufacturing. chemistryforsustainability.orgmdpi.com The high selectivity of enzymes also leads to fewer byproducts, simplifying purification and increasing yields. chemistryforsustainability.org
Utilization of Renewable Feedstocks and Waste Valorization
A core tenet of green chemistry is the use of raw materials that are renewable rather than depleting. u-szeged.huyoutube.com For the synthesis of this compound, the primary feedstocks are ethanol and 3-pentyloctanoic acid. Both of these precursors can potentially be sourced from renewable biomass, moving away from a reliance on petrochemicals. reagent.co.ukrsc.org
Ethanol is widely produced via the fermentation of sugars derived from crops like corn, sugarcane, or cellulosic biomass. nih.gov 3-pentyloctanoic acid, a branched-chain carboxylic acid, can be synthesized from building blocks derived from biomass. For instance, natural oils and fats can be transformed into a variety of fatty acids and their derivatives, which can serve as starting materials for more complex molecules. rsc.org
The table below outlines potential renewable pathways for the reactants required for this compound synthesis.
| Reactant | Potential Renewable Source | Elaboration |
| Ethanol | Fermentation of Sugars | Sugars are sourced from crops like sugarcane, corn, or cellulosic materials (e.g., switchgrass, wood chips). nih.gov |
| 3-pentyloctanoic acid | Biomass-derived building blocks | Can be synthesized from smaller molecules obtained through the processing of lignocellulose or oleochemicals. rsc.org |
Waste valorization involves converting waste streams into higher-value products. In the context of biocatalytic ester synthesis, crude glycerol (B35011) from biodiesel production, which is a significant waste product, can be used as a carbon source in fermentations to produce valuable chemicals, potentially including the precursors for branched esters.
Energy Efficiency and Reduced Environmental Footprint
Biocatalytic synthesis methods are inherently more energy-efficient than their traditional chemical counterparts. mdpi.com Enzymes operate under mild conditions, typically at lower temperatures and atmospheric pressure, which significantly reduces the energy requirements for heating and pressurizing reactors. researchgate.netmdpi.com In contrast, conventional esterification often requires high temperatures to drive the reaction, leading to greater energy consumption and the potential for thermal degradation of products. mdpi.com
A study on the biocatalytic synthesis of a similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, using the immobilized lipase Novozym® 435, highlights these advantages. The reaction was successfully carried out in a solvent-free medium at temperatures of 70-80°C, achieving high conversion rates. mdpi.com This avoids the need for potentially hazardous organic solvents and energy-intensive solvent removal and recovery steps. mdpi.comchemistryforsustainability.org
The environmental footprint is further reduced by minimizing waste. The high selectivity of enzymatic catalysts means fewer side reactions and byproducts, leading to a higher "atom economy"—a measure of how many atoms from the reactants are incorporated into the final product. acs.org Green metrics such as the E-factor (Environmental factor), which quantifies the amount of waste generated per kilogram of product, are typically much lower for biocatalytic processes compared to chemical ones. mdpi.com
The following table compares the general conditions and environmental impact of biocatalytic versus traditional chemical synthesis for esters.
| Parameter | Biocatalytic Synthesis | Traditional Chemical Synthesis |
| Catalyst | Enzymes (e.g., Lipases) mdpi.com | Strong mineral acids (e.g., H₂SO₄) researchgate.net |
| Temperature | Mild (e.g., 30-80°C) mdpi.com | High (e.g., >100°C) researchgate.net |
| Solvents | Often solvent-free or benign solvents mdpi.comresolvemass.ca | Organic solvents often required chemistryforsustainability.org |
| Byproducts | Minimal due to high selectivity chemistryforsustainability.org | Can be significant, requiring purification researchgate.net |
| Energy Consumption | Low nih.gov | High nih.gov |
| Waste Generation (E-factor) | Low mdpi.com | High |
Natural Occurrence and Biosynthetic Pathways of Ethyl 3 Pentyloctanoate
Identification and Distribution in Biological Matrices
A comprehensive review of scientific literature reveals that Ethyl 3-pentyloctanoate is not a widely reported volatile compound from natural biological origins. While its chemical synthesis is described in patent literature for potential use as a lipid component in nanoparticle delivery systems, its identification in plant, microbial, or animal metabolomes is not well-documented. nih.govgoogle.comgoogle.com In contrast, structurally related esters, particularly other ethyl and octanoate (B1194180) esters, are commonly found in various natural sources.
There is no direct scientific evidence documenting the presence of this compound in plant extracts or metabolomes. Plants are known to produce a diverse array of volatile esters that form the basis of their characteristic aromas. For example, extensive analysis of apple peel volatiles identified 47 different esters, such as butyl acetate (B1210297) and ethyl 2-methyl-butanoate, which are key to the fruit's aroma, but this compound was not among them. nih.gov A detailed study of sour guava (Psidium acidum) volatiles successfully identified 128 compounds, with esters constituting the largest chemical class at 88.7% of the total composition; however, this compound was not detected. sld.cu Similarly, investigations into the phytochemical constituents of Adina cordifolia leaves using various extraction methods did not identify this specific compound. ijcmas.comresearchgate.net
Although the target molecule remains elusive in plants, related compounds have been noted. For instance, pentyl octanoate, which shares the octanoate backbone, has been identified in citrus wine, a product derived from plant fermentation. nih.gov
The microbial biosynthesis of esters is a key process contributing to the flavor and aroma profiles of fermented foods and beverages. researchgate.net Despite this, the specific detection of this compound in microbial fermentation products is not explicitly reported in the reviewed scientific literature.
Research has, however, consistently identified similar esters in various fermentation environments. For example, pentyl-octanoate has been found in floral nectar fermented by the yeast Metschnikowia reukaufii and in citrus wine produced by the co-fermentation of Saccharomyces cerevisiae and Torulaspora delbrueckii. nih.govdntb.gov.uaresearchgate.net In studies of silage produced from mixtures of winter cereals and ryegrass, various ethyl esters like ethyl acetate and ethyl 3-methyl pentanoate were identified, but not this compound. researchgate.netmdpi.com The production of simple esters such as ethyl acetate and ethyl lactate (B86563) is also a common feature of lactic acid bacteria active in sourdough fermentations. researchgate.net The yeast Yarrowia lipolytica has also been recognized as a significant producer of various aroma compounds during the fermentation of plant-based milk alternatives. vdu.lt
The table below provides a summary of the documented occurrences of esters that are structurally related to this compound in microbial fermentations.
Table 1: Occurrence of Esters Structurally Related to this compound in Microbial Fermentations
| Compound | Microbial Source/Fermented Product | Reference |
|---|---|---|
| Pentyl octanoate | Citrus wine (S. cerevisiae & T. delbrueckii) | nih.gov |
| Pentyl-octanoate | Fermented nectar (Metschnikowia reukaufii) | dntb.gov.uaresearchgate.net |
| Ethyl 3-methyl pentanoate | Silage | researchgate.netmdpi.com |
| Ethyl acetate | Citrus wine, Silage, Sourdough | nih.govmdpi.comresearchgate.net |
| Ethyl lactate | Sourdough | researchgate.net |
Currently, there are no scientific reports that identify this compound in any animal-derived samples or secretions. The chemical ecology of animals often involves complex mixtures of volatile compounds, including many esters, that serve as pheromones or other semiochemicals. A review of compounds found in mammalian anal gland secretions lists pentyl octanoate , but does not include this compound. pherobase.com
Elucidation of Biosynthetic Mechanisms and Pathways
As a result of the lack of confirmed natural sources for this compound, its specific biosynthetic pathway has not been experimentally elucidated. Nevertheless, a hypothetical pathway can be proposed based on the well-established general mechanisms of ester biosynthesis in biological systems.
The biosynthesis of esters is typically achieved through a condensation reaction between an alcohol and an activated carboxylic acid, most commonly an acyl-coenzyme A (acyl-CoA) thioester. researchgate.net Following this biochemical logic, the synthesis of this compound would necessitate two primary precursors:
Ethanol (B145695) : This simple alcohol is a ubiquitous metabolite, produced in significant quantities during sugar fermentation by microorganisms like yeast, and is also found in plant tissues. researchgate.net
3-Pentyloctanoyl-CoA : This molecule represents the activated form of the branched-chain fatty acid, 3-pentyloctanoic acid. The unique branched structure of this acyl-CoA is the key determinant for the identity of the final ester product. The formation of such a non-standard fatty acid would likely involve specialized metabolic pathways that utilize precursors beyond the typical acetyl-CoA units of fatty acid synthesis.
The proposed biosynthetic reaction is as follows: 3-Pentyloctanoyl-CoA + Ethanol ⇌ this compound + Coenzyme A
Table 2: Hypothetical Precursors for the Biosynthesis of this compound
| Precursor Type | Specific Molecule | Role |
|---|---|---|
| Acyl-CoA | 3-Pentyloctanoyl-CoA | Donates the 3-pentyloctanoyl backbone |
| Alcohol | Ethanol | Donates the ethyl group to form the ester |
The enzymatic catalysis of the proposed condensation reaction would be performed by an enzyme capable of ester formation. In organisms like yeasts and plants, this role is predominantly fulfilled by a family of enzymes known as alcohol acyltransferases (AATs) . researchgate.netnih.gov AATs often display a degree of specificity towards both their alcohol and acyl-CoA substrates, which ultimately governs the specific profile of volatile esters an organism can produce. For instance, the well-studied strawberry alcohol acyltransferase (SAAT) demonstrates the ability to use a variety of alcohol and acyl-CoA substrates to synthesize a wide range of esters. nih.gov
An alternative class of enzymes, lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3), could also potentially catalyze this reaction. Although their primary physiological role is the hydrolysis of lipids, they are known to drive esterification reactions under specific conditions, such as low water activity. semanticscholar.orgresearchgate.net Lipases are frequently employed in industrial biocatalysis for the enzymatic synthesis of flavor esters, including pentyl octanoate. semanticscholar.orgresearchgate.netevitachem.comcsic.es Thus, it is conceivable that a lipase (B570770) with the correct substrate acceptance could synthesize this compound.
To date, no specific enzyme responsible for the biosynthesis of this compound has been isolated or characterized from a natural source.
Report on the Natural Occurrence and Biosynthesis of this compound
Following an extensive review of scientific literature and chemical databases, it has been determined that there is no available information on the natural occurrence or biosynthetic pathways of the chemical compound this compound.
The compound is listed by chemical suppliers, such as AstaTech Inc., indicating its existence as a synthetic molecule for research and development purposes. netascientific.com One study also describes the laboratory synthesis of 3-pentyloctanoic acid using this compound as a starting material, further confirming its availability as a synthesized chemical. nih.gov
General biosynthetic pathways for other, different branched-chain esters are known. For instance, the biosynthesis of various branched-chain esters in fruits and fermented beverages often originates from the metabolism of branched-chain amino acids like leucine, isoleucine, and valine. researchgate.netacs.org These pathways involve enzymes such as branched-chain amino transferases (BCAT), decarboxylases, alcohol dehydrogenases (ADH), and alcohol acyltransferases (AAT). researchgate.net Similarly, the formation of straight-chain fatty acid ethyl esters, like ethyl hexanoate (B1226103) and ethyl octanoate, is well-documented in yeast during fermentation, involving acyl-CoA:ethanol O-acyltransferases (AEATases). nih.gov
Despite the knowledge of these general ester biosynthetic routes, no studies have specifically identified or even proposed a natural pathway leading to the formation of this compound. The specific combination of an octanoate backbone with a pentyl group at the C-3 position has not been reported as a product of any known natural enzymatic process.
Due to the complete absence of data regarding the natural occurrence and biosynthesis of this compound, it is not possible to provide the detailed article as requested in the specified outline. The compound appears to be a synthetic chemical, and information is limited to its availability from chemical suppliers and its use in chemical synthesis.
Analytical Methodologies for the Detection and Quantification of Ethyl 3 Pentyloctanoate
Chromatographic Techniques for Separation and Identification
Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds such as Ethyl 3-pentyloctanoate due to its high resolution and sensitivity. sfu.ca The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sfu.ca The volatility of long-chain esters makes them amenable to GC analysis, often following a derivatization step to enhance their thermal stability and chromatographic behavior, although direct injection is also possible depending on the compound's characteristics. sfu.canih.gov
Gas Chromatography (GC) Coupled with Various Detectors
The power of GC is significantly enhanced by coupling it with various detectors, each providing different types of qualitative and quantitative information. For a comprehensive analysis of this compound, multiple detectors would typically be employed.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. scioninstruments.comsciopen.com In GC-FID, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate a current that is proportional to the amount of analyte present. sfu.ca
For the quantification of this compound, a calibration curve would be constructed by analyzing standards of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. nih.gov An internal standard, a compound with similar chemical properties but well-separated chromatographically from this compound, is often added to both the standards and the samples to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response. scioninstruments.comgerli.com
Hypothetical GC-FID Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 126,500 |
| 25.0 | 315,000 |
| 50.0 | 632,000 |
This table represents a hypothetical linear response for this compound, which would be typical for GC-FID analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification of volatile and semi-volatile compounds. rroij.commdpi.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries or by interpretation of the fragmentation data. rroij.com GC-MS is highly sensitive and can be used for the analysis of trace amounts of substances. rroij.com
Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. orgchemboulder.com The resulting mass spectrum contains a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions that provide structural information. nih.govtutorchase.com Common fragmentation pathways for esters in EI-MS include cleavage of the C-O bond to form an acylium ion and loss of the alkoxy group. tutorchase.com
Hypothetical EI Mass Spectrum Fragmentation of this compound
| m/z (mass-to-charge ratio) | Relative Abundance (%) | Putative Fragment |
| 228 | 5 | [M]+ (Molecular Ion) |
| 183 | 30 | [M - OCH2CH3]+ |
| 155 | 100 | [CH3(CH2)4CH(C5H11)CO]+ |
| 115 | 45 | [CH3(CH2)4CH(C5H11)]+ |
| 71 | 60 | [C5H11]+ |
| 43 | 80 | [C3H7]+ |
This table illustrates a hypothetical fragmentation pattern for this compound under Electron Ionization, with the base peak at m/z 155.
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecular ion ([M+H]+) peak. orgchemboulder.comoptica.org In CI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, which is then ionized. These reagent gas ions then react with the analyte molecules to produce ions, typically through proton transfer. optica.org This technique is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum. optica.orgacs.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the determination of the elemental composition of a molecule, as the exact mass of a compound is unique to its molecular formula. uci.eduresearchgate.net HRMS is a powerful tool for identifying unknown compounds and for confirming the identity of known compounds with a high degree of confidence. When coupled with GC, HRMS can provide unambiguous identification of this compound, even in complex mixtures.
Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| C15H30O2 | 242.2246 | 242.2249 | 1.24 |
This table demonstrates how the measured accurate mass from HRMS can confirm the elemental composition of this compound.
Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. chromatographyonline.comnih.gov This is particularly advantageous for the analysis of complex samples containing numerous components, such as food and environmental samples, where target analytes may co-elute with matrix interferences. uliege.be In GC×GC, two columns with different stationary phases are connected in series via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. nih.gov This results in a two-dimensional chromatogram with enhanced separation of components. chromatographyonline.com The coupling of GC×GC with a fast detector like a time-of-flight mass spectrometer (TOF-MS) provides a powerful tool for the detailed characterization of complex volatile profiles. acs.orgives-openscience.eu
GC-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the LC system. The choice of strategy depends on the complexity of the sample matrix.
Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For extracting a non-polar ester like this compound from an aqueous matrix (e.g., plasma, cell culture media), a non-polar organic solvent such as hexane, heptane, or a mixture containing chloroform or methyl tert-butyl ether (MTBE) would be effective. nih.gov The Folch and Bligh-Dyer methods are well-established LLE protocols for the comprehensive extraction of lipids from biological tissues. nih.gov More recent developments include three-phase extraction systems that can fractionate lipids by polarity in a single step. nih.gov
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration that has largely replaced LLE for many applications. chromatographyonline.com It operates by passing a liquid sample through a solid sorbent that retains either the analyte or the impurities. libretexts.orgorganomation.com For this compound, two primary SPE strategies could be employed:
Normal-Phase SPE: Using a polar sorbent like silica (B1680970) gel. The sample would be loaded in a non-polar solvent. The less polar this compound would elute early with a non-polar solvent, while more polar interferences are retained. This approach is effective for enriching lipids from extracts. researchgate.net
Reversed-Phase SPE: Using a non-polar sorbent like C18-bonded silica. The sample is typically loaded under aqueous conditions. The non-polar ester is retained on the sorbent while polar impurities pass through. The analyte is then eluted with a strong, non-polar organic solvent. thermofisher.com
Table 4: General Steps for SPE Cleanup of this compound
| Step | Reversed-Phase (C18) SPE | Normal-Phase (Silica) SPE | Source(s) |
|---|---|---|---|
| 1. Conditioning | Methanol (B129727), followed by Water/Buffer | Hexane or other non-polar solvent | thermofisher.com |
| 2. Sample Loading | Apply aqueous sample (or sample dissolved in a polar solvent) | Apply sample dissolved in a non-polar solvent (e.g., hexane) | thermofisher.com |
| 3. Washing | Water or weak aqueous/organic mix to remove polar interferences | Non-polar solvent (e.g., hexane) to elute non-polar interferences | libretexts.orgthermofisher.com |
| 4. Elution | Strong organic solvent (e.g., Acetonitrile, Methanol, Ethyl Acetate) | A more polar solvent (e.g., Hexane:Ethyl Acetate (B1210297) mixture) | libretexts.orgthermofisher.com |
Solid-Phase Microextraction (SPME) and Headspace Techniques
Solid-Phase Microextraction (SPME) and headspace analysis are powerful, solvent-free sample preparation techniques ideal for the extraction and concentration of volatile and semi-volatile compounds like this compound from various sample matrices. sigmaaldrich.comchromatographyonline.com
Solid-Phase Microextraction (SPME) is a technique that utilizes a fiber coated with a stationary phase to extract analytes. sigmaaldrich.com The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. chromatographyonline.com
The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a relatively nonpolar ester like this compound, a nonpolar fiber such as polydimethylsiloxane (PDMS) or a mixed-phase fiber like PDMS/Divinylbenzene (DVB) would be suitable. nih.gov
Key Parameters for SPME Optimization:
Fiber Coating: Selection based on analyte polarity.
Extraction Time: Time required to reach equilibrium between the sample and the fiber.
Extraction Temperature: Affects the vapor pressure of the analyte and the kinetics of extraction.
Sample Agitation: Facilitates mass transfer of the analyte to the fiber.
Headspace Analysis involves analyzing the vapor phase above a sample in a sealed vial. nih.gov In static headspace analysis , a sample is placed in a vial, sealed, and heated to allow volatile compounds to partition into the headspace. nih.gov A portion of the headspace is then injected into the GC. This technique is particularly useful for analyzing volatile compounds in solid or liquid samples without introducing non-volatile matrix components into the analytical system. nih.gov
| Parameter | Solid-Phase Microextraction (SPME) | Static Headspace Analysis |
|---|---|---|
| Principle | Analyte partitions onto a coated fiber. sigmaaldrich.com | Analyte partitions into the vapor phase above the sample. nih.gov |
| Sensitivity | Generally higher due to analyte concentration on the fiber. | Dependent on analyte volatility and concentration in the sample. |
| Sample Type | Liquid, solid, and gaseous samples. sigmaaldrich.com | Liquid and solid samples. nih.gov |
| Advantages | Solvent-free, high concentration factor, reusable fibers. chromatographyonline.com | Simple, automated, minimizes matrix effects. nih.gov |
| Considerations | Fiber selection, optimization of extraction parameters. nih.gov | Sample equilibration time and temperature. nih.gov |
Derivatization Techniques for Enhanced Detectability
Derivatization in gas chromatography involves chemically modifying an analyte to improve its chromatographic properties and enhance its detectability. scribd.com For esters like this compound, derivatization is typically not required for volatility but can be employed to introduce specific functional groups that are more sensitive to certain detectors, such as the electron capture detector (ECD).
While direct analysis of this compound is often feasible, certain analytical scenarios may benefit from derivatization. One common approach for esters is transesterification . reagecon.com This process involves converting one ester to another. For example, this compound could be transesterified to its corresponding methyl ester (Mthis compound) using a reagent like boron trifluoride in methanol (BF₃-methanol). restek.comcolostate.edu This can be advantageous for standardizing analysis when dealing with a mixture of different fatty acid esters. reagecon.com
Another strategy is the hydrolysis of the ester to its parent carboxylic acid (3-pentyloctanoic acid) and alcohol (ethanol), followed by derivatization of the carboxylic acid. The resulting carboxylic acid can then be derivatized using various reagents to form more volatile and detectable products.
Common Derivatization Reactions for Carboxylic Acids:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form a different ester. libretexts.org For instance, forming a methyl ester is a common practice in fatty acid analysis. restek.com
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. restek.com This increases volatility and thermal stability. youtube.com
Alkylation: Involves replacing the acidic proton with an alkyl group. youtube.com
Acylation: Introduces an acyl group, which can enhance chromatographic properties. youtube.com
| Technique | Reagent Example | Product | Purpose |
|---|---|---|---|
| Transesterification | BF₃-Methanol | Mthis compound | Standardization of ester analysis. reagecon.com |
| Hydrolysis followed by Silylation | 1. NaOH (hydrolysis) 2. BSTFA (silylation) | Trimethylsilyl 3-pentyloctanoate | Increased volatility and thermal stability of the parent acid. restek.com |
Spectroscopic Techniques for Structural Confirmation in Mixtures
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of molecules, especially within complex mixtures where chromatographic separation may be incomplete.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification within Complex Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. weebly.com
Proton (¹H) NMR provides information about the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group (a quartet and a triplet), the pentyl group at the 3-position, and the protons along the octanoate (B1194180) chain. Protons adjacent to the ester's oxygen atom (O-CH₂) are typically found in the 3.7-4.1 ppm range, while protons alpha to the carbonyl group (C=O) appear around 2.0-2.2 ppm. orgchemboulder.com
Carbon (¹³C) NMR provides information about the different types of carbon atoms in a molecule. The carbonyl carbon of an ester typically resonates in the range of 170-175 ppm. libretexts.org The carbon of the O-CH₂ group appears around 60-70 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.
In a mixture, overlapping signals can complicate the interpretation of 1D NMR spectra. nih.gov However, the distinct chemical shifts of key functional groups can still allow for the identification of specific compound classes.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~170-175 libretexts.org |
| Methylene of Ethyl group (-OCH₂) | ~3.7-4.1 orgchemboulder.com | ~60-70 |
| Methylene alpha to Carbonyl (-CH₂) | ~2.0-2.2 orgchemboulder.com | ~30-40 |
| Methyl of Ethyl group (-CH₃) | ~1.2-1.3 | ~14 |
Two-dimensional (2D) NMR techniques are crucial for unraveling the structure of molecules in complex mixtures by correlating different nuclei. acs.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to identify adjacent protons and thus trace out the carbon skeleton of a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). pressbooks.pub It is highly effective for assigning protonated carbons.
The combination of these 2D NMR experiments can allow for the complete structural elucidation of this compound even when it is a component of a complex mixture. acs.org
Infrared (IR) Spectroscopy for Functional Group Presence in Reaction Mixtures
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. bellevuecollege.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its vibrational modes.
For this compound, the most characteristic absorption in the IR spectrum is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. libretexts.orgopenstax.org Another key feature is the C-O single bond stretching vibrations, which appear as two strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of these characteristic peaks in an IR spectrum of a reaction mixture provides strong evidence for the presence of an ester functional group. libretexts.orgopenstax.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735-1750 libretexts.orgopenstax.org | Strong |
| C-O (Ester) | Stretch | 1000-1300 orgchemboulder.comspectroscopyonline.com | Strong |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium to Strong |
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation process ensures the reliability, accuracy, and precision of the obtained results. This process involves the systematic evaluation of several key performance characteristics, as outlined in the following subsections.
Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the quantification of this compound, this is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them using a technique such as Gas Chromatography-Mass Spectrometry (GC-MS). The response of the instrument (e.g., peak area) is then plotted against the known concentration of this compound.
A linear relationship is generally observed, and the quality of this relationship is evaluated by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear correlation. For many analytical methods, an R² of 0.99 or greater is considered acceptable. researchgate.netaidic.it
Table 1: Representative Linearity Data for this compound Analysis by GC-MS
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 5 | 15,234 |
| 10 | 30,158 |
| 25 | 75,891 |
| 50 | 151,235 |
| 100 | 302,587 |
| 250 | 755,123 |
| 500 | 1,510,987 |
| This table is interactive. You can sort and filter the data. |
From this data, a calibration curve is constructed, and the linear regression equation (y = mx + c) and the coefficient of determination (R²) are calculated. For the representative data above, the R² value would be >0.99, indicating excellent linearity.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
These values are crucial for understanding the sensitivity of the analytical method. They can be determined using several approaches, including the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. For the S/N method, the LOD is often defined as the concentration that produces a signal three times the noise level, while the LOQ is the concentration that gives a signal ten times the noise level. researchgate.net
Table 2: Representative LOD and LOQ Values for this compound
| Parameter | Value (ng/mL) | Method of Determination |
| Limit of Detection (LOD) | 1.5 | Signal-to-Noise Ratio (S/N = 3) |
| Limit of Quantification (LOQ) | 5.0 | Signal-to-Noise Ratio (S/N = 10) |
| This table is interactive. You can sort and filter the data. |
These values indicate that the analytical method is capable of detecting this compound at very low concentrations and can provide reliable quantitative results at concentrations of 5.0 ng/mL and above.
Assessment of Precision, Accuracy, and Robustness
Precision
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.
Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.
For the analysis of this compound, precision would be assessed by analyzing multiple replicates of a quality control (QC) sample at different concentration levels (low, medium, and high) within a single day and across several days.
Accuracy
Accuracy is the closeness of the agreement between the mean of a series of measurements and the true or accepted reference value. It is often expressed as the percent recovery. Accuracy is determined by spiking a blank matrix with a known concentration of this compound and measuring the recovered concentration.
Table 3: Representative Precision and Accuracy Data for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 15 | 4.2 | 6.8 | 98.5 |
| Medium | 150 | 3.1 | 5.5 | 101.2 |
| High | 400 | 2.5 | 4.9 | 99.8 |
| This table is interactive. You can sort and filter the data. |
The data in Table 3 demonstrates that the method is both precise (with low %RSD values) and accurate (with recovery values close to 100%) for the quantification of this compound. researchgate.netnih.gov
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a GC-MS method for this compound, robustness would be evaluated by intentionally varying parameters such as:
Injector temperature
Oven temperature ramp rate
Carrier gas flow rate
Different batches of the chromatographic column
The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes. tandfonline.com For instance, a study on the analysis of hop-derived esters in beer by HS-SPME-GC-SIM-MS demonstrated method robustness by spiking samples with potential interfering compounds like terpenes and terpenoids. tandfonline.com
Evaluation of Matrix Effects and Potential Interferences
Matrix Effects
The sample matrix refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these other components interfere with the measurement of the analyte, causing either suppression or enhancement of the analytical signal. chromatographyonline.com In the context of this compound analysis, the matrix could be a food product, a beverage, or an environmental sample.
Matrix effects are a significant consideration in GC-MS analysis, where co-extracted matrix components can accumulate in the injector and on the column, leading to signal enhancement. chromatographyonline.commdpi.com This can result in an overestimation of the analyte concentration.
To evaluate matrix effects, the response of the analyte in a pure solvent standard is compared to the response of the analyte in a matrix-matched standard (a blank sample extract spiked with the analyte). The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. To compensate for matrix effects, matrix-matched calibration curves are often used for quantification.
Potential Interferences
Potential interferences are substances that may be present in the sample that can co-elute with this compound and have a similar mass spectral fragmentation pattern, leading to inaccurate identification and quantification. The selectivity of the analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample.
In GC-MS analysis, selectivity is generally high due to the separation power of the gas chromatography and the specificity of the mass spectrometer. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the mass spectrometer can be set to detect only specific fragment ions that are characteristic of this compound, thereby minimizing the impact of potential interferences. tdx.cat
For example, in the analysis of volatile flavor compounds in alcoholic beverages, other esters, aldehydes, and alcohols could potentially interfere. nih.gov Careful optimization of the chromatographic conditions (e.g., temperature program, column type) is necessary to ensure adequate separation of this compound from these potential interferences.
Chemical Reactivity and Environmental Fate of Ethyl 3 Pentyloctanoate
Hydrolysis Pathways and Kinetics
Hydrolysis is a key reaction for esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes.
The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. aakash.ac.inpearson.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking water molecule to the ethoxy group. Finally, the bond between the carbonyl carbon and the ethoxy group breaks, eliminating a molecule of ethanol (B145695) and regenerating the acid catalyst, leaving the final product, 3-pentyloctanoic acid. pearson.com This entire process is reversible, and the position of the equilibrium depends on the reaction conditions, with a large excess of water favoring the hydrolysis products. libretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com For Ethyl 3-pentyloctanoate, this reaction is typically carried out using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). academicjournals.org
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide (⁻OCH₂CH₃) leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed 3-pentyloctanoic acid. This acid-base reaction forms ethanol and the 3-pentyloctanoate salt (e.g., potassium 3-pentyloctanoate). This final deprotonation step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com
Kinetic studies on related compounds indicate that esters with branched alkyl side chains, such as this compound, generally exhibit slower rates of base-catalyzed hydrolysis compared to those with linear alkyl chains. nih.govacs.org
Table 1: Reported Conditions for Base-Catalyzed Hydrolysis of this compound
| Reagents | Solvent System | Temperature | Duration | Product |
|---|
This table is generated based on data from a specific synthesis procedure where hydrolysis was a step in obtaining the carboxylic acid. academicjournals.org
In biological systems, the hydrolysis of esters is primarily mediated by enzymes, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). inchem.org These enzymes are crucial for the metabolism and detoxification of ester-containing compounds. Both esterases and lipases are serine hydrolases that catalyze the cleavage of ester bonds. inchem.org A key distinction lies in their substrate preference and activation mechanism. Esterases typically act on water-soluble esters with short-chain fatty acids, whereas lipases preferentially hydrolyze water-insoluble substrates like long-chain triglycerides and are activated at the oil-water interface.
The effectiveness of enzymatic hydrolysis is highly dependent on the structure of the ester. The branched structure of this compound, with a pentyl group at the α-position relative to the carbonyl group, can create steric hindrance that affects its recognition and processing by enzyme active sites.
Studies on the structurally analogous compound (±)-ethyl 3-phenylpentanoate have shown significant differences in catalytic activity among various hydrolases. While some enzymes like Pseudomonas cepacia lipase (B570770) showed excellent enantioselection for similar, less sterically hindered substrates, they were ineffective for the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate. This suggests that the bulky substituent at the C3 position significantly reduces enzymatic activity for many hydrolases.
Table 2: Relative Activity of Selected Hydrolases on a Structurally Analogous Ester ((±)-ethyl 3-phenylpentanoate)
| Enzyme/Source | Relative Activity |
|---|---|
| Pseudomonas cepacia | Ineffective |
| Alcaligenes spp. | Ineffective |
| Pseudomonas fluorescens | Ineffective |
| Candida antarctica lipase B (immobilized) | Effective (E=25) |
This table is adapted from findings on (±)-ethyl 3-phenylpentanoate, which provides insight into how the branched structure of this compound might be handled by different enzymes. The significant reduction in activity for many enzymes highlights the role of steric hindrance. mdpi.com
The reaction mechanism for these enzymes involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site. The serine's hydroxyl group, activated by the other triad members, acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral acyl-enzyme intermediate. The alcohol moiety (ethanol) is then released. In the final step, a water molecule hydrolyzes the acyl-enzyme complex, releasing the carboxylic acid (3-pentyloctanoic acid) and regenerating the enzyme.
The rate and efficiency of enzymatic hydrolysis are significantly influenced by environmental factors, particularly pH and temperature. Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. Deviations from these optima can lead to a sharp decrease in activity or irreversible denaturation of the enzyme.
Table 3: General Optimal Conditions for Lipase and Esterase Activity
| Enzyme Type | Optimal pH Range | Optimal Temperature Range (°C) | Notes |
|---|---|---|---|
| Bacterial Lipases | Neutral to Alkaline (pH 6-9) academicjournals.org | 30 - 60°C | Activity can vary widely depending on the microbial source. academicjournals.org |
| Fungal Lipases | Acidic to Neutral (pH 4-7) | 30 - 50°C | Often used in industrial applications. |
This table represents typical ranges and can vary significantly for specific enzymes. Data compiled from multiple sources. academicjournals.orgresearchgate.netnih.govaip.org
Enzymatic Hydrolysis by Esterases and Lipases in Biological Systems
Oxidation Reactions and Mechanisms
In addition to hydrolysis, the fatty acid portion of this compound is susceptible to oxidation. The primary mechanism of lipid oxidation is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. researchgate.net This process is autocatalytic and can be accelerated by factors like heat, light, and the presence of metal ions. researchgate.net
The autoxidation process consists of three main stages:
Initiation: Formation of a free radical from the fatty acid chain. This often involves the abstraction of a hydrogen atom from a carbon adjacent to a double bond (allylic position). For a saturated branched-chain ester like this compound, initiation may require more energy and could occur at a tertiary carbon hydrogen, which is weaker than primary or secondary C-H bonds.
Propagation: The initial radical reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. mdpi.com
Termination: The reaction ceases when radicals combine to form stable, non-radical products.
The hydroperoxides formed during propagation are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to changes in flavor and aroma. mdpi.com
For fatty acids with branching near the carboxyl group, such as the 3-pentyloctanoate moiety, other oxidative pathways may be relevant in biological systems. If the branch prevents standard β-oxidation, an initial α-oxidation step may occur in peroxisomes. nih.govnih.gov Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid, which can facilitate further degradation. wikipedia.org
Autoxidation Processes and Radical Scavenging Studies
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and can lead to the degradation of organic compounds. wikipedia.org For esters like this compound, this process typically involves a free radical chain reaction. The reaction is initiated by the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide (ROOH). wikipedia.org These hydroperoxides are key intermediates that can undergo further reactions, leading to the formation of various degradation products.
Photooxidation Pathways under Simulated Environmental Conditions
Photooxidation involves the degradation of a compound through reactions initiated by light, often in the presence of photosensitizers and oxygen. For organic compounds in the atmosphere, reactions with hydroxyl radicals (•OH) are a primary degradation pathway. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound.
Although specific experimental data for the photooxidation of this compound is limited, it is known that esters react with photochemically produced hydroxyl radicals. The reaction typically involves the abstraction of a hydrogen atom from the alkyl or acyl portion of the ester. The resulting radical can then undergo further reactions, leading to the breakdown of the molecule. The presence of branched alkyl chains, as in this compound, may influence the reaction rate and the distribution of degradation products.
Environmental Degradation Mechanisms and Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation and photolytic degradation.
Biodegradation in Aquatic and Terrestrial Environments
Biodegradation is a critical process for the removal of organic compounds from the environment. It is mediated by microorganisms that utilize the compound as a source of carbon and energy.
The biodegradation of esters like this compound in aquatic and terrestrial environments is expected to proceed primarily through hydrolysis, catalyzed by microbial lipases and esterases. This initial step would break the ester bond, yielding ethanol and 3-pentyloctanoic acid.
While specific kinetic data for this compound is not available, studies on similar esters provide insights into the process. The rate of biodegradation can be influenced by factors such as the initial concentration of the compound, temperature, pH, and the microbial population present. nih.gov The degradation of some organic compounds by bacteria has been shown to be concentration-dependent. frontiersin.org
Following the initial hydrolysis, the resulting alcohol (ethanol) and carboxylic acid (3-pentyloctanoic acid) would be further metabolized by microorganisms. Ethanol is readily biodegradable. The branched-chain carboxylic acid, 3-pentyloctanoic acid, would likely undergo β-oxidation, a common pathway for the degradation of fatty acids. This process involves the sequential removal of two-carbon units, ultimately leading to complete mineralization to carbon dioxide and water. The identification of intermediate metabolites through techniques like gas chromatography-mass spectrometry (GC-MS) is crucial for elucidating the complete degradation pathway. frontiersin.orgfrontiersin.org
Table 1: Potential Microbial Degradation Metabolites of this compound
| Compound Name | Chemical Formula | Potential Role |
| Ethanol | C₂H₆O | Initial hydrolysis product |
| 3-Pentyloctanoic acid | C₁₃H₂₆O₂ | Initial hydrolysis product |
| Various shorter-chain fatty acids | Varies | Intermediates of β-oxidation |
This table is based on general principles of ester and fatty acid metabolism and not on specific experimental data for this compound.
Fungi are known to be effective degraders of a wide range of organic compounds due to their production of extracellular enzymes. nih.gov In the context of this compound, fungal lipases would play a key role in the initial hydrolytic cleavage of the ester bond. nih.gov Fungi such as Aspergillus, Penicillium, and Rhizomucor are well-known producers of lipases with broad substrate specificity. nih.govresearchgate.net
The degradation pathway following hydrolysis would be similar to that in bacteria, involving the metabolism of ethanol and 3-pentyloctanoic acid. Fungi possess the necessary enzyme systems, including alcohol dehydrogenases and the enzymes of the β-oxidation pathway, to further break down these intermediates. Studies on the fungal degradation of other organic compounds have demonstrated their ability to utilize them as a sole carbon source. frontiersin.org
Table 2: Fungal Genera with Potential for Ester Degradation
| Fungal Genus | Relevant Enzymes |
| Aspergillus | Lipases, Alcohol dehydrogenases |
| Penicillium | Lipases, Alcohol dehydrogenases |
| Rhizomucor | Lipases |
| Candida | Lipases |
This table lists fungal genera known for producing enzymes capable of degrading esters and related compounds.
Role of this compound in Bioremediation and Environmental Transformation Studies
While direct and specific research on the bioremediation and environmental transformation of this compound is not extensively documented in publicly available literature, its environmental fate can be reliably inferred from studies on structurally similar compounds, such as other fatty acid ethyl esters (FAEEs), branched-chain esters, and synthetic ester-based fluids used in industrial applications like drilling muds. researchgate.netlyellcollection.org These related compounds have been studied for their biodegradability and environmental impact, providing a strong basis for understanding how this compound would behave in various ecosystems.
The primary mechanism for the environmental transformation of esters is biodegradation by microorganisms present in soil and water. sfu.caconcawe.eu This process is influenced by the chemical structure of the ester and the prevailing environmental conditions, such as the presence of oxygen (aerobic vs. anaerobic conditions). offshore-mag.comresearchgate.net
The initial and most critical step in the breakdown of an ester is enzymatic hydrolysis. Microorganisms produce non-specific enzymes called esterases and lipases that cleave the ester bond. lyellcollection.org In the case of this compound, this hydrolysis would yield ethanol and 3-pentyloctanoic acid.
Expected Environmental Transformation Pathway:
Step 1: De-esterification (Hydrolysis)
this compound + H₂O → 3-pentyloctanoic acid + Ethanol
Following this initial step, the resulting alcohol and fatty acid are further metabolized by microorganisms. Ethanol is a simple alcohol that is typically rapidly and easily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org The fate of the 3-pentyloctanoic acid component is more complex due to its branched structure.
Under aerobic conditions , the linear portion of the fatty acid would likely undergo β-oxidation, a process where two-carbon fragments are sequentially removed. lyellcollection.org The presence of the pentyl branch on the third carbon (the β-carbon relative to the carboxyl group) would likely hinder, but not completely prevent, this process. Microbes may employ other oxidative pathways, such as α-oxidation or ω-oxidation, to bypass the branched point. researchgate.net Ultimately, under aerobic conditions with a sufficient supply of oxygen, the compound is expected to be mineralized to carbon dioxide and water. offshore-mag.com
Under anaerobic conditions , which are common in marine sediments and some soil environments, ester biodegradation is also a significant process. researchgate.netnih.gov Fatty acid and alcohol-based esters have been shown to exhibit excellent anaerobic degradation, eventually being converted to methane (B114726) and carbon dioxide. nih.gov The rate and extent of this degradation can be influenced by the structure of the ester. Studies on synthetic drilling fluids, which often contain complex esters, show that ester-based muds biodegrade more rapidly than other synthetic or oil-based fluids, even in the anaerobic conditions found in cuttings piles on the seafloor. offshore-mag.com
The structural characteristics of this compound—specifically, its ester linkage and branched alkyl chain—are key determinants of its biodegradability. While the ester group makes it susceptible to initial enzymatic attack, the branching in the fatty acid chain can reduce the rate of degradation compared to its linear counterparts. researchgate.netnih.gov Research on various alkyl esters has shown that branching in the alcohol or acid moiety can sometimes lead to slower biodegradation. researchgate.net However, synthetic ethyl esters derived from plant oils, which can include a mix of structures, have been demonstrated to be readily biodegradable in soil. researchgate.net
The use of esters in applications like synthetic-based drilling fluids (SBFs) highlights their role as more environmentally benign alternatives to mineral oils. researchgate.netoffshore-mag.com These fluids are designed for performance and lower environmental persistence. Studies comparing various SBFs have consistently identified esters as having superior biodegradability, particularly under the anaerobic conditions typical of deep-sea environments. offshore-mag.comnih.gov For example, a mixture of synthetic ethyl esters from plant oils (SEEP mixture) was found to be readily biodegradable, with a half-life of just 13.6 days in soil under aerobic conditions. researchgate.net
The table below presents findings from studies on related synthetic ester fluids, illustrating their biodegradability.
| Fluid Type | Test Condition | Result | Conclusion |
| Ternary mixture of synthetic ethyl esters of plants oil (SEEP Mixture) | Aerobic Soil Transformation | Half-life of 13.6 days | Readily and inherently biodegradable. researchgate.net |
| Synthetic Hydrocarbon-Based Fluid (SHBF) | Aerobic Soil Transformation | Half-life of 34.50 days | Not readily biodegradable. researchgate.net |
| SEEP Mixture | Aerobic Biodegradation (28 days) | 87.60% conversion to CO₂ | Inherently and readily biodegradable. onepetro.org |
| Synthetic Hydrocarbon Fluid (SHBF) | Aerobic Biodegradation (28 days) | 51.85% conversion to CO₂ | Fairly biodegradable. onepetro.org |
| Synthetic Hydrocarbon Fluid (SEBF) | Aerobic Biodegradation (28 days) | 62.30% conversion to CO₂ | Fairly biodegradable. onepetro.org |
| Fatty acid/alcohol-based ester oils | Anaerobic Biodegradation Screening | Excellent degradation to CH₄ and CO₂ | Readily biodegradable under anaerobic conditions. nih.gov |
| Mineral oils, alpha-olefins | Anaerobic Biodegradation Screening | Not or only slowly degraded | Poorly biodegradable under anaerobic conditions. nih.gov |
Based on the available evidence from structurally analogous compounds, this compound is expected to be a biodegradable substance. Its role in environmental transformation would be characterized by an initial rapid hydrolysis followed by a slower, but still significant, degradation of the resulting branched-chain fatty acid. This profile suggests it would have a lower environmental persistence than hydrocarbon-based compounds of similar molecular weight, making it a candidate for applications where biodegradability is a desirable feature.
Applications and Industrial Relevance of Ethyl 3 Pentyloctanoate Research Focus
Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, the utility of a compound is often determined by its reactivity and its ability to serve as a foundational structure for more complex molecules. Branched-chain fatty acid esters, such as Ethyl 3-pentyloctanoate, are recognized for their potential as versatile intermediates.
Branched-chain fatty acid esters are valuable precursors in the synthesis of a variety of specialty chemicals. Their branched structure can be a key design element in the final product, influencing properties like solubility, viscosity, and thermal stability. For instance, the epoxidation of fatty acid derivatives is a common strategy to produce high-value products, including plasticizers and lubricants. The reaction of fatty epoxides with different reagents can lead to a diverse range of products, such as branched-chain hydroxy fatty acid esters, which are themselves valuable intermediates. frontiersin.org
The synthesis of branched-chain fatty acids and their subsequent esterification to form compounds like this compound can be achieved through various methods, including the use of zeolite catalysts to isomerize unsaturated fatty acids. bioline.org.br This accessibility makes them attractive starting materials for further chemical transformations. The ester functional group in this compound can undergo various reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols, to generate a new family of esters with tailored properties.
The concept of using relatively simple, readily available molecules as "building blocks" for the construction of more complex, high-value organic compounds is a cornerstone of modern organic synthesis. Branched-chain fatty acids and their esters fit this description well. They are considered versatile platform intermediates for producing a range of value-added products. researchgate.net For example, research has demonstrated the synthesis of branched long-chain fatty alcohols from branched-chain fatty acid precursors. psu.edu These alcohols have applications in detergents, emollients, and plasticizers. psu.edu
Optically active esters like ethyl 3-hydroxybutanoate are well-established chiral building blocks in natural product synthesis. iastate.edu By analogy, the introduction of specific functional groups to a branched-chain ester like this compound could create a chiral center, opening pathways to stereospecific synthesis of advanced organic compounds, including pharmaceuticals and agrochemicals. The alkyl branches on the fatty acid chain are of significant interest for industrial products in the cosmetics and lubricant sectors. frontiersin.org
Contributions to Biofuel and Biolubricant Research
The search for sustainable and high-performance alternatives to petroleum-based fuels and lubricants has driven significant research into bio-based compounds. The structural features of this compound—specifically its branched nature—make it a relevant subject of study in this area.
One of the major challenges with conventional biodiesel, which is typically composed of straight-chain fatty acid methyl esters (FAMEs), is its poor performance in cold temperatures. researchgate.netresearchgate.net The linear nature of these molecules allows them to pack closely together and crystallize as temperatures drop, leading to gelling of the fuel and engine operability issues. frontiersin.orgfrontiersin.org
The introduction of branched-chain esters is a well-researched strategy to improve the cold-flow properties of biodiesel. frontiersin.orgacs.org The alkyl branches on the fatty acid chain disrupt the uniform packing of the molecules, thereby lowering the cloud point (the temperature at which wax crystals first appear) and the pour point (the lowest temperature at which the fuel will flow). ukm.my Research has shown that even at low concentrations (up to 2%), branched-chain fatty acid methyl esters can effectively reduce the cloud point and pour point of biodiesels derived from various feedstocks like palm, canola, and soybean oils. frontiersin.orgresearchgate.net Fatty acid esters with branched-chain alcohol moieties have also been shown to exhibit superior fuel properties, particularly improved cold-flow characteristics. nih.gov Therefore, this compound is a strong candidate for investigation as a blend component in advanced biodiesel formulations to enhance their low-temperature performance.
| Biodiesel Base | Branched-Chain Ester Additive | Effect on Cloud Point (CP) | Effect on Pour Point (PP) | Reference |
|---|---|---|---|---|
| Soybean Oil Methyl Ester (SME) | iso-propyl soyate | Lowered to -9 °C (from 0 °C for SME) | Significantly Lowered | bioline.org.br |
| Soybean Oil Methyl Ester (SME) | 2-butyl soyate | Lowered to -12 °C (from 0 °C for SME) | Significantly Lowered | bioline.org.br |
| Palm Oil Methyl Ester (POME) | Methyl iso-stearate (Me iso-C18:0) | Effective Reduction | Effective Reduction | frontiersin.org |
| Canola Methyl Ester (CME) | Methyl iso-stearate (Me iso-C18:0) | Effective Reduction | Effective Reduction | frontiersin.org |
Synthetic esters are a class of high-performance lubricants engineered for demanding applications. machinerylubrication.com The ability to tailor their molecular structure allows for the optimization of properties like viscosity index, thermal stability, and lubricity. Branched-chain fatty acid esters are of particular interest in the development of biolubricants. ukm.mymdpi.com
The branching in the carbon chain of these esters prevents close packing of the molecules, which is crucial for achieving low pour points and maintaining fluidity at low temperatures. ukm.my This is a significant advantage over straight-chain esters, which tend to solidify at cooler temperatures. Research into dicarboxylate esters has shown that those based on branched alcohols, such as 2-ethyl-1-hexanol, exhibit exceptionally low pour points (below -55 °C). srce.hr
Furthermore, synthetic esters derived from branched carboxylic acids can exhibit excellent thermal and oxidative stability, making them suitable for high-temperature applications where mineral oils and conventional vegetable oils would degrade. machinerylubrication.comzslubes.com The ester linkages provide polarity, which allows the molecules to adhere to metal surfaces, offering superior boundary lubrication compared to nonpolar mineral oils. iastate.edu The development of hyperbranched esters is a current area of research, with these complex molecules showing high viscosity indices and excellent lubricating properties. mdpi.combiointerfaceresearch.com Given these established principles, this compound is a promising candidate for use as a base oil or co-base oil in the formulation of advanced synthetic biolubricants.
| Ester Type | Key Property | Significance in Lubrication | Reference |
|---|---|---|---|
| Branched Dicarboxylate Esters (e.g., di-2-ethyhexyl azelate) | Very Low Pour Point (< -60 °C) | Excellent low-temperature fluidity. | ukm.my |
| Neopentylglycol Diesters | Low Melting Point | Prevents solidification at low temperatures. | ukm.my |
| Synthetic Esters from Branched Acids | High Thermal and Oxidative Stability | Suitable for high-temperature applications; resists degradation. | machinerylubrication.comzslubes.com |
| Estolides (from oleic and saturated fatty acids) | Improved Viscosity and Oxidative Stability | Enhanced performance as a lubricant base oil. | iastate.edu |
Beyond being a primary component of biodiesel, branched-chain esters like this compound are studied for their potential as fuel additives to enhance the performance of both conventional diesel and biodiesel blends. Their primary role as an additive is to improve cold-flow properties, acting as a pour point depressant. researchgate.net
The effectiveness of branched-chain fatty acid methyl esters as additives has been demonstrated in various studies. researchgate.net They can be blended in smaller quantities with existing fuels to mitigate the crystallization issues of saturated fatty esters. While effective, research indicates that relatively large concentrations (17-39%) may be needed to achieve significant improvements in cloud and pour points without negatively impacting other fuel properties like viscosity. researchgate.net Another critical fuel property is the cetane number, which relates to ignition quality. Research has shown that branched esters can have cetane numbers competitive with their straight-chain counterparts, meaning their addition does not necessarily compromise combustion performance. psu.eduacs.org This balance of properties makes branched esters a continuing focus of research for developing effective, bio-derived fuel additives.
Research in Flavor and Fragrance Technology (Synthetic Targets and Precursors)
Esters are a significant class of compounds in the flavor and fragrance industry, valued for their characteristic aromas. The synthesis of novel esters is an ongoing area of research to create new and unique sensory profiles. While this compound is not widely listed as a commercial flavoring agent, its synthesis is relevant to the broader field of aroma compound research.
The synthesis of esters for flavor and fragrance applications can be achieved through various methods, including esterification reactions between an alcohol and a carboxylic acid. nih.gov For example, the synthesis of pentyl octanoate (B1194180) has been described through a process involving the reaction of octanoic acid and pentyl alcohol. google.com Similarly, this compound can be synthesized, and its structural characteristics—a branched-chain ester—would be of interest to researchers exploring how molecular structure influences olfactory perception. The presence of the pentyl group on the octanoate chain creates a more complex structure compared to straight-chain esters like ethyl octanoate, which could result in a distinct aroma profile.
Studies on fermented products like ciders and silages have identified a wide range of ethyl esters that are formed during the fermentation process. mdpi.comresearchgate.netresearchgate.net For example, research on ensiled green forages identified compounds such as ethyl 3-methyl pentanoate, ethyl acetate (B1210297), and isoamyl acetate. mdpi.comresearchgate.net The presence and concentration of these esters are influenced by factors like the raw materials and the microorganisms involved in fermentation. mdpi.com
Solvents and Extraction Media Research
Esters are widely used as solvents in various industrial and laboratory applications due to their ability to dissolve a wide range of compounds. wikipedia.orgsigmaaldrich.com Ethyl acetate, a well-known ester, is commonly used as a solvent for extractions in laboratory settings, in chromatography, and in industrial formulations like coatings. wikipedia.orgsigmaaldrich.com Other esters, such as Ethyl 3-ethoxypropionate, are valued for their slow evaporation rates and high solvency power in applications like high-performance coatings. silverfernchemical.com
The potential of this compound as a solvent or extraction medium would be determined by its physical properties, such as its polarity, boiling point, and solvency for different substances. Its structure, which is larger and more branched than simple esters like ethyl acetate, would likely result in a higher boiling point and different solvency characteristics.
In chemical synthesis, esters and other solvents are used as reaction media and for purification processes. For instance, in the synthesis of other chemical compounds, ethyl acetate is often used as a solvent for extraction and purification steps, such as in the preparation of pentyl octanoate. google.com Similarly, this compound could be investigated as a solvent in specific chemical reactions or as an extraction solvent for separating compounds from complex mixtures, for example, in the isolation of natural products. utm.my The choice of solvent can significantly impact reaction efficiency and the purity of the final product.
Computational and Theoretical Studies on Ethyl 3 Pentyloctanoate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to represent and predict the behavior of molecules over time. These methods rely on classical mechanics to approximate the interactions between atoms, allowing for the study of large systems and dynamic processes.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For a flexible molecule like Ethyl 3-pentyloctanoate, with numerous rotatable single bonds, a vast number of conformations are possible. The ester group itself generally prefers a planar Z-conformation (s-trans) due to favorable stereoelectronic interactions. imperial.ac.uk However, rotations around the C-C bonds in the pentyl and octanoate (B1194180) chains lead to a complex energy landscape.
Computational methods, such as systematic or stochastic searches, are employed to explore this landscape. nih.gov Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are often used to optimize the geometry and calculate the relative energies of the identified conformers. rsc.org The lowest energy conformer for simple short-chain esters is typically a linear, 'all-trans' structure, but branching, as seen in this compound, introduces steric hindrance that can favor bent or folded structures. libretexts.orgresearchgate.net
The analysis would focus on the key dihedral angles along the carbon backbone. The energy profile reveals the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's average shape and how it might fit into an enzyme's active site.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data on the calculated relative energies for different conformations arising from rotation around the C2-C3 bond of the octanoate backbone.
| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar (Extended) | ~180° | 0.00 | 75.1 |
| Gauche (+) | ~+60° | 0.95 | 12.2 |
| Gauche (-) | ~-60° | 0.95 | 12.2 |
| Eclipsed | ~0° | 4.50 | <0.1 |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and intermolecular interactions. mdpi.com To study this compound, a simulation box would be constructed containing one or more ester molecules surrounded by a chosen solvent, such as water or an organic solvent like isooctane (B107328).
The interactions between atoms are described by a force field, such as TraPPE, OPLS, or CHARMM, which are sets of parameters that define the potential energy of the system. researchgate.net Water is typically modeled using explicit models like TIP3P or TIP4P/2005 to accurately capture hydrogen bonding. researchgate.net MD simulations can reveal how solvent molecules arrange around the ester, particularly around the polar ester group versus the nonpolar alkyl chains. Analysis of properties like the radial distribution function (RDF) and solvent accessible surface area (SASA) quantifies these interactions and helps predict solubility and partitioning behavior. These simulations are also vital for understanding how the molecule behaves in a complex biological environment or as part of a larger mixture. mdpi.com
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value / Description |
|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Water Model | TIP4P/2005 |
| System Size | ~5000 water molecules, 1 ester molecule |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 200 nanoseconds |
| Time Step | 2 femtoseconds |
Docking Studies with Enzymes Involved in Synthesis or Degradation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as an enzyme. researchgate.net For this compound, docking studies can elucidate its interaction with enzymes like lipases, which catalyze its synthesis via esterification, or esterases, which catalyze its degradation via hydrolysis. researchgate.net
The process involves placing the 3D structure of the ester into the catalytic pocket of the enzyme. The algorithm then samples numerous possible binding poses and scores them based on binding affinity, typically expressed in kcal/mol. mdpi.com A lower binding energy suggests a more stable complex. mdpi.com The results can identify key amino acid residues in the active site (e.g., the catalytic triad (B1167595) of Serine, Histidine, and Aspartate/Glutamate (B1630785) in lipases) that form hydrogen bonds or have significant van der Waals interactions with the substrate. acs.org Such studies are instrumental in explaining enzyme selectivity for specific substrates, including the preference for branched-chain esters. researchgate.netresearchgate.net
Table 3: Hypothetical Docking Results for this compound with Candida antarctica Lipase (B570770) B (CALB)
| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -6.8 | Ser105, His224 | Hydrogen Bond, van der Waals |
| 2 | -6.5 | Trp104, Ile189 | Hydrophobic, van der Waals |
| 3 | -6.2 | Thr40, Leu278 | van der Waals |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular properties by solving the electronic Schrödinger equation. These methods are computationally intensive but yield highly accurate information about electronic structure and reaction mechanisms.
Prediction of Electronic Structure and Reactivity Parameters
Quantum chemical methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules. whiterose.ac.uk For this compound, DFT calculations with functionals such as B3LYP or M06-2X and appropriate basis sets (e.g., 6-31G(d) or def2-TZVP) can predict a range of reactivity parameters. researchgate.net
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Molecular Electrostatic Potential (MESP) maps visualize the charge distribution, identifying electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential) regions, which are susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net Calculated atomic charges provide further insight into the polarity of specific bonds. acs.org
Table 4: Illustrative DFT-Calculated Electronic Properties for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | +1.1 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 1.9 D |
| MESP Minimum (on Carbonyl O) | -55 kcal/mol |
Elucidation of Reaction Mechanisms and Transition States for Synthesis and Degradation
Quantum chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, including synthesis and degradation. mdpi.com For the acid-catalyzed synthesis of this compound, calculations can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent dehydration steps. For its hydrolysis, the mechanism can be studied under acidic, basic, or neutral conditions. eurjchem.com
These studies involve locating the transition state (TS) for each elementary step of the reaction. The TS is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea) of the step. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This provides a deep understanding of the reaction kinetics and mechanism, explaining, for instance, why a particular catalyst is effective or how the reaction proceeds stereochemically. whiterose.ac.uk
Table 5: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Step | Catalyst | Activation Energy (Ea, kcal/mol) |
|---|---|---|
| Formation of Tetrahedral Intermediate | Acid (H₃O⁺) | 15.5 |
| Formation of Tetrahedral Intermediate | Base (OH⁻) | 12.1 |
| Breakdown of Tetrahedral Intermediate | Acid (H₃O⁺) | 10.2 |
| Breakdown of Tetrahedral Intermediate | Base (OH⁻) | 18.5 |
Spectroscopic Property Simulations for Analytical Method Development
The development of robust and accurate analytical methods for the identification and quantification of specific compounds heavily relies on understanding their spectroscopic signatures. Computational simulations allow for the prediction of these properties, providing a theoretical framework that can significantly accelerate and refine method development.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict a range of spectroscopic data for this compound. researcher.life These simulations provide valuable information:
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies corresponding to specific functional groups within the molecule, such as the carbonyl (C=O) stretch of the ester group and the various C-H and C-O bond vibrations. This aids in the interpretation of experimental IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Simulations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. This is crucial for structural elucidation, allowing chemists to assign specific peaks in an experimental spectrum to the corresponding nuclei in the this compound structure.
Mass Spectrometry (MS): While direct simulation of a full mass spectrum is complex, computational methods can predict likely fragmentation patterns upon ionization. This information is vital for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in GC-MS or LC-MS analysis, enhancing sensitivity and selectivity.
Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict chromatographic retention indices. researchgate.net By correlating molecular descriptors (e.g., size, polarity, branching) with experimental retention data from a series of related compounds, a model can be built to estimate the retention index of this compound on various gas chromatography columns. researchgate.netlew.ro This prediction is invaluable for tentatively identifying the compound in complex mixtures before confirmation with a standard. mdpi.com
Table 1: Simulated Spectroscopic Data for Analytical Method Development
| Spectroscopic Technique | Simulated Property | Application in Method Development |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Functional group identification; confirmation of ester carbonyl group. |
| ¹H and ¹³C NMR Spectroscopy | Chemical Shifts, Coupling Constants | Structural verification; assignment of protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Fragmentation Patterns | Development of selective mass-based detection methods (e.g., SIM/MRM). |
| Gas Chromatography (GC) | Retention Index (from QSPR) | Tentative identification in complex mixtures; optimization of GC separation conditions. researchgate.net |
Chemoinformatics and Database Mining for Structurally Related Esters
Chemoinformatics leverages computational tools to analyze vast chemical databases, enabling the identification of molecules with specific structural features or predicted properties. unito.it For this compound, database mining is an effective strategy to identify structurally analogous esters, which can be useful for comparative studies, understanding structure-activity relationships, or identifying potential markers in related samples.
The process typically involves searching large chemical repositories like PubChem, the NIST Chemistry WebBook, and specialized flavor and fragrance databases. nist.govnih.gov Searches can be performed using various criteria:
Substructure Search: Identifying all molecules containing a specific core fragment, such as the 3-pentyloctanoate backbone.
Similarity Search: Using the entire structure of this compound as a query to find molecules with the highest structural similarity, often quantified by metrics like the Tanimoto coefficient.
Formula or Property Search: Searching for esters with the same molecular formula or similar physicochemical properties like molecular weight or boiling point. lew.rochemeo.com
This approach has been used to identify numerous esters in various matrices, from food products to biological samples. mdpi.commdpi.comnih.gov For instance, mining a database of volatile compounds in food might reveal esters with similar branched-chain architectures that contribute to specific aromas. mdpi.commdpi.com Studies on the volatile profiles of fermented products have successfully used these techniques to identify a wide array of ethyl esters. mdpi.commdpi.com
By mining chemical databases, a list of esters structurally related to this compound can be compiled. These compounds often share similar fatty acid or alcohol moieties, or have comparable branching patterns, which may lead to similar physicochemical and sensory properties.
Table 2: Examples of Structurally Related Esters Identified via Database Mining
| Compound Name | Molecular Formula | Structural Relationship to this compound |
|---|---|---|
| Pentyl octanoate | C₁₃H₂₆O₂ | Shares the same C8 acid (octanoate) backbone but has a straight-chain pentyl group instead of an ethyl group. nih.govnih.gov |
| Ethyl nonanoate | C₁₁H₂₂O₂ | Shares the same ethyl ester group but has a C9 linear acid chain. lew.ro |
| Ethyl 3-methylbutanoate | C₇H₁₄O₂ | Shares the ethyl ester group and has a branched-chain acid, but with a shorter backbone. ymdb.camolport.com |
| Ethyl 3-methyl pentanoate | C₈H₁₆O₂ | Shares the ethyl ester group and a branched-chain acid, differing in the specific branching pattern and length. mdpi.com |
Future Directions and Emerging Research Avenues for Ethyl 3 Pentyloctanoate
Development of Novel and Highly Sustainable Synthetic Methodologies
The synthesis of esters is moving away from traditional batch processes towards more innovative and sustainable methods. Future research on Ethyl 3-pentyloctanoate will likely focus on continuous flow chemistry and the integration of artificial intelligence to optimize production.
Continuous Flow Synthesis: Continuous flow technology offers significant advantages over conventional batch reactors, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. Research on the continuous synthesis of various esters has demonstrated its feasibility and benefits. For instance, the catalyst-free transesterification of castor oil in supercritical ethanol (B145695) has been successfully demonstrated in a continuous reactor, achieving high ester content. researchgate.net Similarly, robust biocatalysts have been developed for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and various carboxylic acids, achieving high conversion rates in short residence times. rsc.org Applying this to this compound would involve designing a flow reactor system, potentially using an immobilized lipase (B570770) or a solid acid catalyst, to continuously combine 3-pentyloctanoic acid (or its precursor) and ethanol under optimized conditions.
AI-Driven Synthesis: Artificial Intelligence (AI) and machine learning are revolutionizing chemical synthesis by enabling predictive modeling and process optimization. AI algorithms can analyze vast datasets from previous experiments to predict reaction outcomes, suggest optimal conditions (temperature, pressure, catalyst), and even design novel synthetic pathways. In the fragrance industry, AI is already being used to create new scent formulations, demonstrating its capability to handle complex chemical mixtures. visium.comgivaudan.comjuliusbaer.com For this compound, AI could be employed to:
Accelerate the discovery of novel, highly efficient catalysts.
Optimize reaction parameters in real-time within a continuous flow system.
Predict the properties of the final product based on starting materials and reaction conditions.
A study on the high-throughput screening of catalysts for the aerobic oxidative esterification of primary alcohols successfully used machine learning to identify promising catalyst combinations from a large dataset, showcasing the power of AI in catalyst discovery. rsc.org
| Methodology | Key Advantages | Relevant Research Findings (for analogous esters) | Potential Application for this compound |
|---|---|---|---|
| Continuous Flow Synthesis | Improved safety, scalability, efficiency, and control. | Successful continuous synthesis of castor oil ethyl esters (74.2% ester content) and furfuryl esters (up to 96.8% conversion). researchgate.netrsc.org | Development of a closed-loop, automated system for on-demand, high-purity production. |
| AI-Driven Synthesis | Accelerated discovery, predictive optimization, novel pathway design. | AI used to generate new fragrance formulas and to screen 400+ catalyst combinations for oxidative esterification, identifying novel high-yield catalysts. visium.comrsc.org | Rapid identification of optimal catalysts and reaction conditions from a vast parameter space. |
Advanced Analytical Techniques for Ultrasensitive and Selective Detection in Complex Matrices
As the applications of this compound potentially expand, the need for highly sensitive and selective analytical methods to detect it in complex environments (e.g., environmental samples, biological fluids, consumer products) will become critical. Future research will likely focus on refining existing techniques and developing novel approaches for trace-level detection.
The analysis of fatty acid esters in complex samples often relies on powerful chromatographic techniques coupled with mass spectrometry. mdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for quantifying trace amounts of specific esters. A method for analyzing 24 different fatty acid methyl esters (FAMEs) in aqueous samples using headspace solid-phase microextraction (SPME) Arrow followed by GC-MS/MS achieved very low detection limits (in the ng/L range). d-nb.info
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for less volatile or thermally labile esters. A rapid LC-MS/MS method was developed for the quantification of fatty acids in human serum cholesteryl esters with a run time of less than 5 minutes. nih.gov
Multidimensional Gas Chromatography (MDGC): For exceptionally complex matrices, techniques like comprehensive two-dimensional gas chromatography (GC×GC) provide superior separation power, allowing for the resolution of target analytes from interfering matrix components. muni.czresearchgate.net
Future research for this compound would involve developing and validating such methods, including the creation of specific transition ions for MS/MS detection and optimizing extraction procedures like SPME to achieve sub-nanogram detection levels. dntb.gov.ua
| Technique | Principle | Reported Performance (for related esters) | Applicability to this compound |
|---|---|---|---|
| Headspace SPME-GC-MS/MS | Extraction of volatile compounds from the headspace above a sample, followed by highly selective mass detection. | Detection limits of 9–437 ng/L for various FAMEs in aqueous bioreactor samples. d-nb.info | Ultrasensitive quantification in water or air samples. |
| LC-MS/MS | Liquid phase separation coupled with mass spectrometric detection. | Rapid (<5 min) and precise quantification of cholesteryl esters in serum. nih.gov | Analysis in biological fluids or non-volatile matrices. |
| GC×GC-MS | Two-dimensional gas chromatographic separation for enhanced resolution in highly complex samples. | Superior separation of volatile compounds in complex food and environmental matrices. researchgate.net | Detailed profiling and identification in complex samples like flavored products or environmental extracts. |
Integrated Bioprocesses and Biorefinery Concepts for Sustainable Production
The future of chemical manufacturing is intrinsically linked to the principles of the circular economy and biorefining. Integrating the production of this compound into a biorefinery concept offers a pathway to enhanced sustainability and economic viability.
A biorefinery utilizes biomass (such as agricultural residues, wood, or algae) to produce a wide spectrum of products, including fuels, chemicals, and materials, analogous to a petroleum refinery. wur.nlbmbf.deetipbioenergy.eu In this model, this compound could be produced as a high-value specialty chemical. The core components, ethanol and 3-pentyloctanoic acid, could themselves be derived from the biorefinery streams.
Ethanol is a common product of fermenting sugars derived from lignocellulosic biomass.
3-Pentyloctanoic acid , a branched-chain fatty acid, could potentially be synthesized via microbial fermentation. Research has shown that engineered microbes can produce various branched-chain esters by combining fatty acid and branched-chain amino acid biosynthetic pathways. d-nb.info For example, E. coli has been engineered to produce fatty acid branched-chain esters (FABCEs) from glucose. d-nb.info
This integrated approach allows for the complete utilization of biomass, minimizing waste and creating multiple revenue streams. nih.govmdpi.com
Exploration of Novel Bio-based Feedstocks and Waste Valorization for Synthesis
The sustainability of this compound production is heavily dependent on the source of its precursors. Future research will focus on moving away from petrochemical feedstocks towards renewable and waste-derived materials.
Lignocellulosic Biomass: Non-food biomass like straw, corn stover, and wood chips can be broken down into sugars (glucose, xylose) and lignin. These sugars can be fermented to produce ethanol and potentially the acid precursor. researchgate.net
Oleaginous Microorganisms: Certain yeasts, fungi, and microalgae can accumulate large amounts of lipids, which can be chemically or enzymatically converted into fatty acids and esters. These microorganisms can often be cultivated on waste streams.
Waste Valorization: Organic waste from agriculture, food processing, or municipal sources can be a valuable feedstock. For example, the carboxylate platform, which consists of short-chain carboxylic acids produced during the anaerobic digestion of organic waste, can be upgraded to higher-value esters through microbial conversion. researchgate.net Research has also demonstrated the synthesis of novel bio-based plasticizers from soybean oil, highlighting the potential of vegetable oils as feedstocks for complex esters. acs.org
Predictive Modeling for Environmental Behavior, Fate, and Ecotoxicity
Understanding the environmental impact of a chemical is crucial for its responsible development. Before large-scale production, predictive computational models can provide vital insights into the likely environmental behavior, ultimate fate, and ecotoxicity of this compound, minimizing the need for extensive and costly experimental testing.
Environmental Fate Modeling: Models like fugacity models can predict how a chemical will partition between different environmental compartments (air, water, soil, sediment) based on its physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient). epa.gov For other fatty acid methyl esters (FAMEs), it has been shown that they have low aqueous solubility and are likely to be readily biodegraded in soil and water. concawe.eu
Ecotoxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, such as the EPA's ECOSAR program, can estimate the potential toxicity of a chemical to aquatic organisms (fish, invertebrates, algae) based on its molecular structure. epa.gov Studies on similar chemicals, like 2-ethylhexanoic acid, have shown low toxicity to aquatic life. researchgate.net
Future research would involve using these in silico tools to generate a preliminary environmental risk profile for this compound, guiding further ecotoxicological testing where necessary.
High-Throughput Screening for New Applications or Catalytic Systems
High-throughput screening (HTS) allows for the rapid testing of thousands of different compounds or conditions in parallel, dramatically accelerating the pace of discovery. umd.edu This technology is a key future direction for both optimizing the synthesis of this compound and discovering new uses for it.
Catalyst Discovery: HTS can be used to screen large libraries of potential catalysts for the esterification reaction to produce this compound. This could involve testing different combinations of metals, ligands, supports, or screening vast libraries of enzyme variants (e.g., lipases) to find a biocatalyst with superior activity and stability. rsc.orgacs.org
New Applications: By screening this compound against a wide array of biological or material targets, new applications could be uncovered. For example, HTS is used to screen for microbial strains that can efficiently produce specific esters. nih.gov A colorimetric assay has been developed for the HTS of microbial ester biosynthesis, which could be adapted to find or engineer microbes that produce this compound. nih.govbiorxiv.org This approach could reveal unexpected properties, opening doors to new markets in areas like materials science, agriculture, or pharmaceuticals.
Conclusion and Outlook on Ethyl 3 Pentyloctanoate Research
Synthesis of Current Academic Understanding Regarding Ethyl 3-pentyloctanoate
The academic understanding of this compound is currently in its infancy, with no dedicated scholarly articles or extensive datasets found in the public domain. Its existence is confirmed through its listing by chemical suppliers, indicating it has been synthesized, likely for niche applications or as part of larger chemical libraries.
Based on the principles of organic chemistry, the synthesis of this compound can be approached through several established methods for ester formation. The most common and classical method is the Fischer-Speier esterification . masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves the condensation of 3-pentyloctanoic acid with ethanol (B145695). numberanalytics.comnumberanalytics.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often used, or water is removed as it is formed. jove.comjove.com
Another viable synthetic route is enzymatic catalysis , which aligns with the principles of green chemistry. nih.gov Lipases, such as those from Candida antarctica (CAL-B), are known to be effective biocatalysts for the synthesis of various esters, including those with branched chains. researchgate.net This method offers high selectivity and operates under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.comoup.com The enzymatic synthesis of branched-chain esters has been demonstrated for compounds like 2-ethylhexyl 2-methylhexanoate, suggesting a similar approach could be applied to produce this compound. mdpi.com
Transesterification represents a third potential pathway, where a different ester reacts with ethanol in the presence of a catalyst to yield this compound. taylorandfrancis.comsaudijournals.com This method is widely used in the production of biodiesel and can be catalyzed by acids, bases, or enzymes. taylorandfrancis.com
The structural characteristics of this compound, particularly the branching at the α- and β-positions of the acyl chain, are expected to influence its physical and chemical properties. Branching in esters is known to affect their viscosity, pour point, and oxidative stability. mdpi.comwindows.net These properties are crucial for applications in areas such as lubricants, cosmetics, and as flavor and fragrance compounds. nih.govnumberanalytics.comaston-chemicals.com The presence of branched chains can improve performance at low temperatures by preventing crystallization. mdpi.com
The biosynthesis of branched-chain esters is also a relevant area of study, with microorganisms capable of producing these compounds from branched-chain amino acids. researchgate.netd-nb.info This biological route offers a potential avenue for the sustainable production of this compound and similar esters. nih.gov
Unresolved Challenges and Critical Research Needs for Future Investigation
The primary challenge in the study of this compound is the significant lack of empirical data. Future research should prioritize the following areas to build a comprehensive understanding of this compound:
Development and Optimization of Synthesis Protocols: While several methods can be postulated for the synthesis of this compound, detailed studies are needed to determine the most efficient and scalable routes. A significant challenge in the synthesis of branched esters is steric hindrance, which can reduce reaction rates and yields. acs.orgrsc.orgnih.gov Research should focus on overcoming these steric challenges, potentially through the development of novel catalysts or the optimization of reaction conditions for methods like Fischer esterification or enzymatic catalysis. numberanalytics.comrsc.orgresearchgate.net
Comprehensive Physicochemical Characterization: There is a critical need for the experimental determination and documentation of the fundamental physical and chemical properties of this compound. This includes, but is not limited to, its boiling point, melting point, density, viscosity, refractive index, and solubility in various solvents. This data is essential for any potential application.
Spectroscopic and Spectrometric Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to unequivocally confirm the structure of this compound and to create a reference database for future identification and quality control.
Exploration of Potential Applications: Research is needed to investigate the potential industrial applications of this compound. Based on the properties of similar branched esters, promising areas for investigation include its use as a specialty lubricant, a cosmetic emollient, or as a novel flavor and fragrance ingredient. numberanalytics.comaston-chemicals.comosti.gov
Broader Implications of this compound Research for Sustainable Chemistry and Industrial Innovation
The study of this compound, and branched-chain esters in general, holds significant implications for the advancement of sustainable chemistry and industrial innovation.
Advancing Green Chemistry: Research into the enzymatic and biocatalytic synthesis of this compound contributes to the development of greener and more sustainable chemical processes. nih.govlabmanager.com These methods often utilize renewable feedstocks, operate under milder conditions, and generate less waste compared to traditional chemical synthesis. numberanalytics.comoup.com The successful synthesis of complex esters like this compound using these techniques can serve as a model for the production of other valuable chemicals.
Innovation in Industrial Formulations: The unique properties conferred by branched alkyl chains can lead to the development of innovative industrial products. windows.net For instance, in the lubricant industry, branched esters can offer improved low-temperature performance and oxidative stability, leading to more efficient and durable machinery. mdpi.com In the cosmetics industry, novel esters can provide unique sensory profiles and functional benefits in skincare and makeup formulations. aston-chemicals.com The exploration of compounds like this compound expands the toolbox of formulators, enabling the creation of next-generation products.
Development of Sustainable Bio-based Products: The potential for biosynthetic production of branched-chain esters from renewable resources like organic waste or lignocellulosic biomass opens up possibilities for a circular economy. nih.gov By engineering microorganisms to produce specific esters, it may be possible to create a sustainable supply chain for these chemicals, reducing reliance on fossil fuels. d-nb.infonus.edu.sg This aligns with the growing consumer and industrial demand for bio-based and environmentally friendly products. osti.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 3-pentyloctanoate, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is typically synthesized via esterification of 3-pentyloctanoic acid with ethanol, using acid catalysts like sulfuric acid. Key steps include:
- Reflux setup : Maintain temperatures between 110–120°C for 6–8 hours to ensure completion .
- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the ester, followed by GC-MS to confirm purity (>98%) .
- Yield optimization : Adjust molar ratios (e.g., 1:5 acid-to-ethanol) and employ molecular sieves to remove water, shifting equilibrium toward ester formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address ambiguities?
- Methodological Answer :
- NMR : Use H and C NMR to verify ester functional groups. For example, the ethoxy group () should show a triplet at ~1.2 ppm (H) and a quartet at ~60–65 ppm (C) .
- IR spectroscopy : Confirm ester C=O stretching at 1740–1720 cm and C–O stretches at 1250–1050 cm. Compare with reference spectra to resolve overlapping peaks (e.g., alkyl chain vibrations) .
- Mass spectrometry : Look for molecular ion peaks at m/z 228 (M) and fragmentation patterns consistent with branched alkyl chains .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be systematically optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Test temperature (80–140°C), catalyst concentration (0.5–5% w/w), and reaction time (4–12 hours) using a Central Composite Design .
- Response metrics : Measure yield (gravimetrically) and purity (via GC-MS area%).
- Statistical analysis : Apply ANOVA to identify significant factors. For instance, temperature and catalyst concentration often exhibit nonlinear interactions affecting yield .
- Validation : Replicate optimal conditions (e.g., 120°C, 3% HSO, 8 hours) to confirm reproducibility (±2% yield variance) .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Methodological Answer :
- Data reconciliation : Compare literature values (e.g., boiling points ranging from 245–260°C) with experimental measurements under standardized conditions (e.g., 760 mmHg, inert atmosphere) .
- Error analysis : Quantify instrument precision (e.g., ±0.5°C for calibrated thermocouples) and procedural variability (e.g., distillation rate impacts) .
- Meta-analysis : Use databases like SciFinder or Reaxys to aggregate data, applying Q-testing to exclude outliers. Report confidence intervals (e.g., 95% CI for solubility in hexane: 15–18 g/L) .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in novel catalytic systems?
- Methodological Answer :
- DFT calculations : Model transition states for ester hydrolysis or transesterification using software like Gaussian or ORCA. Validate with experimental kinetics (e.g., Arrhenius plots) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in ethanol/water mixtures) to predict solubility and aggregation behavior. Compare with experimental dynamic light scattering (DLS) data .
- Machine learning : Train models on existing ester reactivity datasets to predict optimal catalysts (e.g., lipases or zeolites) for functionalization .
Data Analysis & Reporting Standards
Q. How should researchers structure analytical data (e.g., chromatograms, spectra) to ensure reproducibility and peer validation?
- Methodological Answer :
- Raw data : Archive unprocessed NMR/FID files and GC-MS chromatograms in repositories like Zenodo, citing DOIs in supplementary materials .
- Metadata : Document instrument parameters (e.g., column type: HP-5MS, 30 m × 0.25 mm) and calibration standards (e.g., n-alkanes for retention index calculations) .
- Visualization : Use software like MestReNova for spectral annotation and OriginLab for kinetic plots. Avoid cropping axes or smoothing data excessively .
Q. What strategies mitigate biases when comparing this compound’s bioactivity profiles across in vitro and in vivo studies?
- Methodological Answer :
- Blinding : Assign sample IDs randomly to avoid observer bias during bioassays (e.g., antimicrobial testing) .
- Controls : Include vehicle-only (e.g., DMSO) and reference compound (e.g., ampicillin) groups in dose-response experiments .
- Statistical rigor : Use nonparametric tests (e.g., Mann-Whitney U) for non-normal distributions and adjust p-values for multiple comparisons (e.g., Bonferroni correction) .
Ethical & Literature Practices
Q. How can researchers ethically navigate patent overlaps when publishing novel applications of this compound?
- Methodological Answer :
- Prior art review : Use Espacenet or USPTO databases to identify existing patents on ester derivatives. Cite overlapping claims transparently in the "Conflict of Interest" section .
- Collaboration : Consult institutional technology transfer offices before submitting manuscripts involving proprietary catalysts or processes .
Q. What frameworks ensure comprehensive literature reviews while avoiding citation bias in meta-studies on this compound?
- Methodological Answer :
- Search strategy : Combine keywords (e.g., "this compound" AND "synthesis") across Scopus, PubMed, and Web of Science, using Boolean operators .
- Inclusion criteria : Predefine thresholds (e.g., peer-reviewed articles post-2000, ≥3 replicates) and document exclusions (e.g., non-English abstracts) in PRISMA flowcharts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
